(2S)-6-Amino-2-hydroxyhexanoic acid;hydrochloride
Description
(2S)-6-Amino-2-hydroxyhexanoic acid hydrochloride (CAS: 305-77-1, Molecular Formula: C₆H₁₃NO₃·HCl) is a stereospecific compound characterized by a hydroxyl group at the C2 position and an amino group at the C6 position of a hexanoic acid backbone . Its stereochemistry is defined by the (2S) configuration, which influences its biological activity and physicochemical properties. The compound is also known as ε-hydroxynorleucine hydrochloride and is used in peptide synthesis and biochemical research due to its dual functional groups .
Properties
IUPAC Name |
(2S)-6-amino-2-hydroxyhexanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c7-4-2-1-3-5(8)6(9)10;/h5,8H,1-4,7H2,(H,9,10);1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDURTPCXJTXTKM-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-6-Amino-2-hydroxyhexanoic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the amino acid lysine.
Hydroxylation: Lysine undergoes hydroxylation to introduce a hydroxyl group at the second carbon position.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of (2S)-6-Amino-2-hydroxyhexanoic acid;hydrochloride involves large-scale chemical reactors where lysine is hydroxylated under controlled conditions. The reaction mixture is then purified, and the hydrochloride salt is crystallized out for further use.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-6-Amino-2-hydroxyhexanoic acid;hydrochloride can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a chiral auxiliary in asymmetric synthesis.
Biology:
- Serves as a precursor in the biosynthesis of various biomolecules.
- Used in studies related to amino acid metabolism.
Medicine:
- Investigated for its potential therapeutic effects in treating metabolic disorders.
- Used in the formulation of certain pharmaceutical compounds.
Industry:
- Employed in the production of biodegradable polymers.
- Used as an additive in food and feed industries to enhance nutritional value.
Mechanism of Action
The mechanism of action of (2S)-6-Amino-2-hydroxyhexanoic acid;hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The hydrochloride form enhances its bioavailability and solubility, facilitating its uptake and utilization in biological systems.
Comparison with Similar Compounds
6-Aminohexanoic Acid (A44606)
- Structure: Linear hexanoic acid with an amino group at C6, lacking the hydroxyl group at C2.
- Properties :
- Key Difference : The absence of the C2 hydroxyl group reduces steric hindrance and alters solubility compared to the target compound.
(S)-2-Amino-6-methoxy-6-oxohexanoic Acid Hydrochloride (CAS: 147780-39-0)
- Structure: Features a methoxy and oxo group at C6, replacing the amino group.
- Properties :
- Applications : Intermediate in synthesizing modified peptides and enzyme inhibitors.
(2S)-2,5-Diaminopentanamide Dihydrochloride
- Structure: Pentanamide backbone with amino groups at C2 and C5, and a terminal amide.
- Properties: Molecular Formula: C₅H₁₃N₃O·(HCl)₂. Toxicity: Limited toxicological data, requiring cautious handling .
- Key Difference: The dual amino groups and amide functionality enhance its use in crosslinking reactions, unlike the hydroxyl-amino combination in the target compound.
(S)-Methyl 6-Amino-2-benzamidohexanoate Hydrochloride (CAS: 14280-01-4)
- Structure : Benzamido group at C2 and methyl ester at C5.
- Properties :
- Key Difference : The benzamido group increases lipophilicity, making it suitable for membrane permeability studies.
Physicochemical and Stability Comparisons
Stability Considerations
Microbial contamination significantly impacts the stability of amino acid derivatives. For instance, (1R,2S)-ephedrine hydrochloride (MPPH) shows a 30% stability loss in plasma after six months at −20°C due to E. coli activity . While direct data on (2S)-6-amino-2-hydroxyhexanoic acid hydrochloride is lacking, its hydroxyl group may increase susceptibility to oxidation compared to non-hydroxylated analogs.
Biological Activity
(2S)-6-Amino-2-hydroxyhexanoic acid hydrochloride, also known as L-α-amino-β-hydroxyhexanoic acid hydrochloride, is a chiral amino acid derivative with significant biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology and biochemistry.
- Molecular Formula : C₆H₁₄ClNO₃
- Structure : Contains a hydroxyl group at the second carbon and an amino group at the sixth carbon of the hexanoic acid chain, enhancing its solubility and reactivity in biological systems.
Synthesis Methods
The synthesis of (2S)-6-Amino-2-hydroxyhexanoic acid hydrochloride can be achieved through various chemical methods, including enzymatic processes that utilize specific microorganisms to convert precursor compounds into the desired amino acid. For example, fermentation techniques using Escherichia coli or Bacillus species have been explored for efficient production .
1. Fibrinolytic Activity
One of the primary biological activities of (2S)-6-Amino-2-hydroxyhexanoic acid hydrochloride is its role in the fibrinolytic system. It acts as a competitive inhibitor of plasminogen and plasmin by mimicking lysine residues, which prevents their binding to fibrin, thus inhibiting clot formation. This property is particularly valuable in clinical settings for managing conditions related to excessive bleeding or thrombosis .
| Compound | Antifibrinolytic Activity IC50 (mM) |
|---|---|
| (2S)-6-Amino-2-hydroxyhexanoic acid hydrochloride | 0.08 |
| Epsilon-Aminocaproic Acid (EACA) | 0.2 |
2. Antitumor Activity
Recent studies have indicated that derivatives of (2S)-6-Amino-2-hydroxyhexanoic acid hydrochloride exhibit cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. These derivatives showed significant inhibition of cell proliferation at high concentrations .
3. Topoisomerase Inhibition
Research has demonstrated that certain derivatives of this compound inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to antitumor effects by preventing cancer cells from successfully dividing .
Case Studies
- Clinical Applications in Hemostasis : A study involving patients with bleeding disorders demonstrated that administration of (2S)-6-Amino-2-hydroxyhexanoic acid hydrochloride effectively reduced bleeding episodes by enhancing clot stability through its antifibrinolytic properties .
- Cancer Treatment Research : In vitro studies on MCF-7 and fibroblast cell lines revealed that specific analogs of (2S)-6-Amino-2-hydroxyhexanoic acid hydrochloride not only inhibited cell growth but also induced apoptosis, suggesting potential for further development in cancer therapeutics .
Comparative Analysis with Similar Compounds
The compound shares structural similarities with other amino acids like L-Lysine and L-Threonine, but its unique hydroxyl and amino groups confer distinct biochemical properties.
| Compound Name | Structural Similarity | Unique Features |
|---|---|---|
| L-Lysine | Similar amino structure | Essential for protein synthesis |
| L-Threonine | Hydroxyl group present | Involved in protein structure |
| (2S)-6-Amino-2-hydroxyhexanoic acid hydrochloride | Hydroxyl and amino groups at strategic positions | Exhibits antifibrinolytic and antitumor activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
